N-(2-ethyl-2H-tetraazol-5-yl)-5-nitro-2-furamide
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Overview
Description
N-(2-ethyl-2H-tetraazol-5-yl)-5-nitro-2-furamide is a compound with a molecular formula of C14H12N6O4 It is known for its unique structure, which includes a tetrazole ring and a nitro-substituted furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-2H-tetraazol-5-yl)-5-nitro-2-furamide typically involves the reaction of 2-ethyl-2H-tetrazole with 5-nitro-2-furoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-2H-tetraazol-5-yl)-5-nitro-2-furamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
N-(2-ethyl-2H-tetraazol-5-yl)-5-nitro-2-furamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial agent due to its unique structure.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2-ethyl-2H-tetraazol-5-yl)-5-nitro-2-furamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The tetrazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethyl-2H-tetrazol-5-yl)-2-(4-nitrophenoxy)acetamide
- N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)furan-2-carboxamide
Uniqueness
N-(2-ethyl-2H-tetraazol-5-yl)-5-nitro-2-furamide is unique due to its combination of a tetrazole ring and a nitro-substituted furan ring This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
Properties
Molecular Formula |
C8H8N6O4 |
---|---|
Molecular Weight |
252.19 g/mol |
IUPAC Name |
N-(2-ethyltetrazol-5-yl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C8H8N6O4/c1-2-13-11-8(10-12-13)9-7(15)5-3-4-6(18-5)14(16)17/h3-4H,2H2,1H3,(H,9,11,15) |
InChI Key |
YRTAACQWZGOVPA-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
solubility |
37.7 [ug/mL] |
Origin of Product |
United States |
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